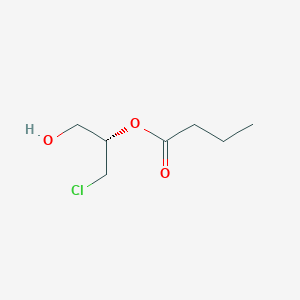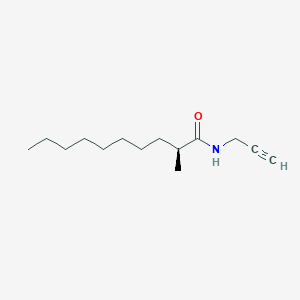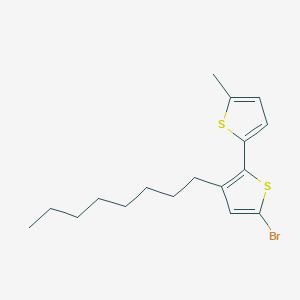![molecular formula C18H19NO3 B12524560 (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one CAS No. 800407-91-4](/img/structure/B12524560.png)
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is a compound that belongs to the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . This compound features a morpholine ring substituted with a benzyl group and a hydroxy(phenyl)methyl group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one can be achieved through several methods. One common approach involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process typically includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, and reproducible. These methods often involve the use of solid-phase synthesis or flow microreactor systems, which enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and benzyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an amine-associate receptor agonist . Additionally, this compound is used in drug metabolism studies and preclinical in vitro and in vivo research .
Mecanismo De Acción
The mechanism of action of (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one include other morpholine derivatives such as 4-morpholin-3-one and its various substituted analogs . These compounds share a common morpholine ring structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of benzyl and hydroxy(phenyl)methyl groups. This specific substitution pattern confers distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
800407-91-4 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(2R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17-/m1/s1 |
Clave InChI |
IIBSPZWJLYZHQR-IAGOWNOFSA-N |
SMILES isomérico |
C1CO[C@@H](C(=O)N1CC2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
SMILES canónico |
C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




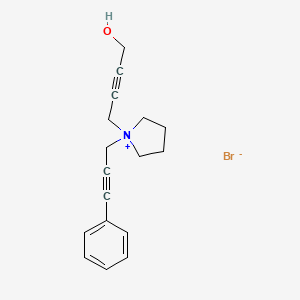
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
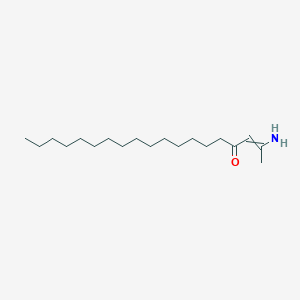

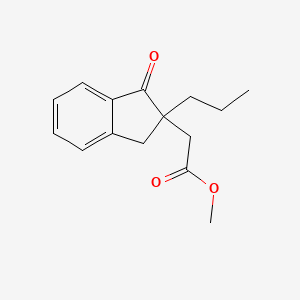
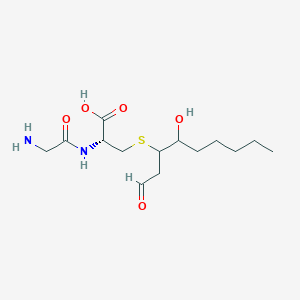
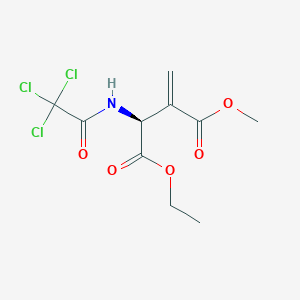
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
